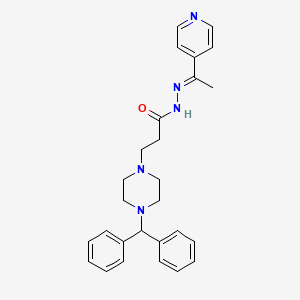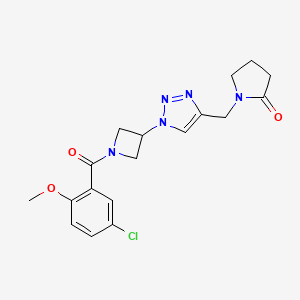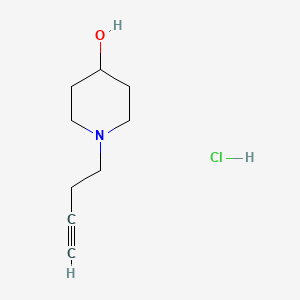
4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone is a complex organic compound that features a phthalazinone core structure substituted with a trifluoromethoxy group and an anilino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-(trifluoromethoxy)aniline with phthalic anhydride to form an intermediate, which is then subjected to further reactions to introduce the phthalazinone moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule. Substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mecanismo De Acción
The mechanism of action of 4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the phthalazinone core can interact with various biological pathways. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)aniline: Shares the trifluoromethoxy group but lacks the phthalazinone core.
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone is unique due to the combination of the trifluoromethoxy group and the phthalazinone core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Propiedades
IUPAC Name |
4-[[4-(trifluoromethoxy)anilino]methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)24-11-7-5-10(6-8-11)20-9-14-12-3-1-2-4-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMXCTWAARIHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole](/img/structure/B2764206.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2764212.png)
amine](/img/structure/B2764214.png)
![2-ethoxy-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide](/img/structure/B2764215.png)
![ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2764216.png)






![11-[(5-chlorothiophen-2-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2764226.png)
